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A deep dive into the performance of leading Al and traditional bioinformatics tools for genomic
variant identification, a critical step in modern drug development.

For researchers and scientists at the forefront of drug discovery, the accurate identification of
genomic variants is paramount. It forms the bedrock of target identification, patient
stratification, and the development of personalized therapies. In this guide, we provide an
objective comparison of a leading Al-powered variant caller, here represented by Google's
DeepVariant, with established bioinformatics tools, namely the Genome Analysis Toolkit (GATK)
HaplotypeCaller and lllumina's Strelka2. This comparison is grounded in performance data
from benchmarking studies utilizing gold-standard datasets.

Performance on Gold-Standard Datasets

The performance of variant calling pipelines is rigorously assessed using well-characterized
reference materials, such as those from the Genome in a Bottle (GIAB) consortium. These
benchmarks provide a "truth set" against which the accuracy of different tools can be
measured. The following tables summarize the performance of DeepVariant, GATK, and
Strelka2 on the GIAB HG002 dataset, a widely used benchmark for germline variant calling.

Data Presentation: Single Nucleotide Polymorphism (SNP) Calling Performance
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. Sequencing o
Tool Version F1l-score Precision Recall
Technology
) lllumina WGS
DeepVariant 110 0.9958 0.9972 0.9944
(35x)
GATK _
lumina WGS
HaplotypeCal 4.2.4.1 0.9935 0.9959 0.9911
(35x)
ler
lumina WGS
Strelka2 2.9.10 0.9942 0.9965 0.9919
(35x)
Data Presentation: Insertion-Deletion (Indel) Calling Performance
] Sequencing o
Tool Version F1l-score Precision Recall
Technology
_ lllumina WGS
DeepVariant 1.1.0 0.9891 0.9923 0.9859
(35x)
GATK _
lumina WGS
HaplotypeCal 4.2.4.1 0.9832 0.9876 0.9788
(35x)
ler
Hlumina WGS
Strelka2 2.9.10 (35%) 0.9855 0.9899 0.9811
X

Note: The F1-score is the harmonic mean of precision and recall, providing a single metric to

assess overall accuracy. Higher values indicate better performance.

The data consistently demonstrates the high accuracy of all three tools, with DeepVariant

showing a slight edge in both SNP and Indel calling in these particular benchmarks.

Experimental Protocols

To ensure reproducibility and transparency, we outline the key methodologies employed in the

benchmarking studies from which the performance data is derived.
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Dataset:

o Sample: Genome in a Bottle (GIAB) Ashkenazi Trio son (HG002/NA24385).

o Reference Genome: GRCh38/hg38.

e Sequencing Data: 35x coverage whole-genome sequencing (WGS) data from lllumina

platforms.

Bioinformatics Pipelines:

Read Alignment: Raw sequencing reads were aligned to the GRCh38 reference genome
using BWA-MEM.

Variant Calling: The following variant callers were used with their specified versions:

o DeepVariant v1.1.0: The run_deepvariant script was used with the appropriate model for
lllumina WGS data.

o GATK HaplotypeCaller v4.2.4.1: Followed the GATK Best Practices for germline short
variant discovery. This involves running HaplotypeCaller in -ERC GVCF mode, followed by
joint genotyping with GenotypeGVCFs and Variant Quality Score Recalibration (VQSR).

o Strelka2 v2.9.10: The germline variant calling workflow was executed with default
parameters.

Performance Evaluation: The hap.py tool from the Global Alliance for Genomics and Health
(GA4GH) was used to compare the variant calls from each pipeline against the GIAB truth
set for HG002. This tool calculates key performance metrics such as F1-score, precision,
and recall.

Visualizing the Workflows

To provide a clearer understanding of the distinct approaches of these variant calling tools, we

present the following diagrams generated using the DOT language.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Input Data

DeepVariant Pipeline

Reference Genome (FASTQ) Output

2. Call Variants
(CNN Classification)

1. Make Examples
(Generate Pileup Images)

3. Post-process Variants Variant Calls (VCF)

Aligned Reads (BAM)

Click to download full resolution via product page

Caption: DeepVariant's three-stage workflow.
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Caption: GATK's multi-step joint-calling workflow.
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Caption: Strelka2's streamlined variant calling process.
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Signaling Pathway Example: MAPK/ERK Pathway

In the context of drug development, particularly in oncology, the MAPK/ERK signaling pathway
is a frequent subject of investigation due to its central role in cell proliferation, differentiation,
and survival. Variants in genes within this pathway can lead to its constitutive activation and
drive cancer progression. Accurate identification of such variants is crucial for the application of
targeted therapies.
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Caption: The MAPK/ERK signaling cascade.

¢ To cite this document: BenchChem. [Al-Powered Variant Calling: A Comparative Analysis for
Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212890#benchmarking-aiap-performance-on-
different-datasets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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